molecular formula C16H16ClNO3S B2649071 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine CAS No. 606945-50-0

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine

Cat. No.: B2649071
CAS No.: 606945-50-0
M. Wt: 337.82
InChI Key: NOYLEPXYSYLSLG-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzenesulfonyl group, which is further substituted with a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine typically involves the reaction of 4-(2-chlorophenoxy)benzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(2-Chlorophenoxy)benzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The 4-(2-chlorophenoxy)benzenesulfonyl chloride is added to a solution of pyrrolidine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)benzenesulfonyl chloride
  • Biphenyl-4-sulfonyl chloride
  • 4-Fluorobiphenyl-4-sulfonyl chloride
  • 1H-Imidazole-4-sulfonyl chloride

Uniqueness

1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a chlorophenoxy-substituted benzenesulfonyl group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-15-5-1-2-6-16(15)21-13-7-9-14(10-8-13)22(19,20)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYLEPXYSYLSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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